molecular formula C7F12O2 B076562 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane CAS No. 13846-22-5

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane

Cat. No.: B076562
CAS No.: 13846-22-5
M. Wt: 344.05 g/mol
InChI Key: KGJWCQOEERZJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is a highly fluorinated, specialty monomer of significant interest in the development of advanced polymeric materials. Its primary research value lies in its application as a key precursor for the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers. This polymerization proceeds via a thermally-initiated, step-growth [2π+2π] cycloaddition mechanism involving the trifluorovinyl ether groups. This mechanism is unique as it does not require catalysts or initiators, yielding high-purity polymers with minimal byproducts.

Properties

IUPAC Name

1,1,2,2,3,3-hexafluoro-1,3-bis(1,2,2-trifluoroethenoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12O2/c8-1(9)3(12)20-6(16,17)5(14,15)7(18,19)21-4(13)2(10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJWCQOEERZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160684
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13846-22-5
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis[(1,2,2-trifluoroethenyl)oxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13846-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution Using Fluorinated Alcohol Precursors

A primary synthesis route involves nucleophilic substitution reactions between hexafluoropropane derivatives and trifluorovinylating agents. The reaction typically employs 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the starting material, which undergoes deprotonation followed by etherification with trifluorovinyl halides (e.g., trifluorovinyl chloride or bromide).

The process is conducted under anhydrous conditions in the presence of a strong base such as potassium hydroxide or sodium hydride. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency. For example, HFIP reacts with trifluorovinyl chloride at −20°C to 0°C to form the bis(trifluorovinyl) ether derivative in yields exceeding 70% . Critical to success is the exclusion of moisture, which leads to hydrolysis of the trifluorovinyl group.

Catalytic Hydrogenolysis of Polyfluoro Carbonyl Intermediates

Patent ES8604476A1 discloses a method involving catalytic hydrogenolysis of polyfluoro carbonyl hydrates or hemiacetals. This two-step process first synthesizes a fluorinated carbonyl intermediate, which is subsequently reduced under hydrogen pressure in the presence of a palladium-on-charcoal catalyst.

Step 1: Formation of Polyfluoro Carbonyl Hydrate
Hexafluoropropane oxide (HFPO) reacts with trifluoroacetaldehyde hydrate in a 1:2 molar ratio at 50–80°C, catalyzed by boron trifluoride etherate. The intermediate, 1,1,2,2,3,3-hexafluoro-3-(trifluoroacetyloxy)propane, is isolated via fractional distillation.

Step 2: Hydrogenolysis to Target Compound
The intermediate undergoes hydrogenolysis at 90–110°C under 35–45 bar hydrogen pressure. Palladium (5 wt% on charcoal) facilitates cleavage of the carbonyl group, yielding the bis(trifluorovinyl) ether. Triethylamine is added as a co-catalyst to neutralize acidic byproducts, improving yield to 85–90% .

Emulsion Polymerization for Direct Synthesis

US Patent 7999049B2 describes an emulsion polymerization technique where 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is synthesized in situ as a monomer for fluoroelastomers. The method uses fluorosurfactants (e.g., ammonium perfluorooctanoate) to stabilize the emulsion, enabling rapid polymerization at 70–90°C.

Key Reaction Parameters

  • Monomer Feed : A 1:1 molar ratio of tetrafluoroethylene (TFE) to the trifluorovinyl ether monomer.

  • Initiator : Ammonium persulfate (0.1–0.5 wt%).

  • Yield : Polymerization achieves >95% monomer conversion within 6–8 hours .

While this method primarily targets polymer production, the monomer synthesis step involves condensation of HFIP with trifluorovinyl chloride under emulsion conditions, offering a one-pot route with reduced purification demands.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution−20°C to 0°C, anhydrous THF70–75%High purity; scalableMoisture-sensitive reagents
Catalytic Hydrogenolysis90–110°C, 35–45 bar H₂, Pd/C catalyst85–90%High yield; minimal byproductsHigh-pressure equipment required
Emulsion Polymerization70–90°C, aqueous emulsion>95%Integrated monomer-polymer synthesisRequires fluorosurfactant removal

Mechanistic Insights and Byproduct Management

The formation of this compound is highly dependent on suppressing side reactions such as:

  • Hydrolysis : Trifluorovinyl groups react readily with water, forming trifluoroacetic acid derivatives. Strict anhydrous conditions and molecular sieves are essential .

  • Oligomerization : Elevated temperatures (>100°C) promote undesired dimerization. Reaction monitoring via ¹⁹F NMR ensures termination at the monomeric stage .

Purification typically involves fractional distillation under reduced pressure (10–20 mmHg) due to the compound’s high boiling point (≈150°C at atmospheric pressure). Gas chromatography-mass spectrometry (GC-MS) analysis confirms a purity of ≥98% .

Industrial-Scale Production Considerations

For commercial synthesis, the catalytic hydrogenolysis method is favored due to its high yield and compatibility with continuous-flow reactors. Key industrial parameters include:

  • Catalyst Recycling : Palladium-on-charcoal retains activity for 10–15 cycles with <5% yield drop.

  • Waste Management : Fluorinated byproducts are neutralized with aqueous calcium hydroxide to precipitate non-toxic calcium fluoride.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines, as well as electrophiles like halogens. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include fluorinated polymers and copolymers, which are used in various industrial applications due to their chemical resistance and thermal stability .

Scientific Research Applications

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane involves its reactivity with various chemical species. The compound’s fluorine atoms create a highly electronegative environment, making it reactive towards nucleophiles and electrophiles. This reactivity is harnessed in polymerization and other chemical processes to produce materials with desirable properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane and related fluorinated compounds:

Compound Name CAS Number Structure Synthesis Yield Key Properties Applications
This compound 13846-22-5 Hexafluoropropane + two trifluorovinyloxy groups 64–98% High thermal stability (~300°C), reactive vinyl ether groups, hydrophobic Fluoropolymer synthesis, specialty materials
1,1,1,2,3,3,3-Heptafluoro-2-[(trifluoroethenyl)oxy]propane 10372-98-2 Heptafluoropropane + one trifluoroethenyloxy group N/A Lower fluorine content, reduced hydrophobicity Intermediate for fluorinated surfactants
1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane 374-51-6 Hexafluoropropane + two trifluoromethyl groups N/A High volatility (bp ~50°C), inert Refrigerant, solvent
Perfluoro-15-crown-5-ether (PFCE) 373-66-0 Cyclic perfluorinated crown ether N/A High oxygen solubility, biocompatible ¹⁹F MRI contrast agent, oxygen delivery in cancer therapy
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane 163702-08-7 Hexafluoropropane + methoxy and trifluoromethyl groups N/A Low toxicity, stable under ambient conditions Laboratory reagent

Structural and Functional Analysis:

Fluorination Pattern :

  • The target compound’s hexafluoropropane backbone and trifluorovinyl ether groups distinguish it from analogs like PFCE (cyclic ether) or 374-51-6 (trifluoromethyl substituents). Its fluorine density enhances hydrophobicity compared to partially fluorinated compounds like 10372-98-2 .
  • Unlike 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane (CAS 28523-86-6), which has a single fluoromethoxy group, the target compound’s bis(trifluorovinyloxy) structure enables cross-linking in polymer networks .

Reactivity :

  • The trifluorovinyloxy groups undergo radical or anionic polymerization, unlike saturated PFCs (e.g., PFOB or PFCE), which are chemically inert . This reactivity is comparable to perfluorinated vinyl ethers used in industrial polymers like Nafion® .

Applications :

  • While PFCE and PFOB are used in biomedical imaging and oxygen transport , the target compound’s primary utility lies in materials science, particularly in synthesizing high-performance fluoropolymers resistant to extreme conditions .

Research Findings and Data

  • Synthesis Efficiency : The target compound is synthesized via nucleophilic substitution or etherification reactions, achieving yields up to 98% under optimized conditions (e.g., LiAlH₄ reduction and silica gel chromatography) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures exceeding 300°C, outperforming partially fluorinated analogs .
  • Polymerization Potential: Studies on related trifluorovinyl ethers demonstrate rapid polymerization kinetics, suggesting similar behavior for this compound .

Biological Activity

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane (commonly referred to as HFBTP) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of HFBTP, including its mechanisms of action, toxicological profiles, and relevant case studies.

HFBTP is characterized by its high fluorine content, which imparts stability and resistance to degradation. Its molecular formula is C6H4F6O2C_6H_4F_6O_2, and it exists as a liquid at room temperature. The compound's structure includes multiple trifluorovinyl ether linkages that contribute to its biological interactions.

HFBTP's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The strong carbon-fluorine bonds provide resistance to metabolic degradation, allowing the compound to persist in biological systems.

  • Cell Membrane Interaction : HFBTP has been shown to disrupt lipid bilayers, leading to altered permeability and potential cytotoxic effects. This interaction is significant in understanding its toxicological implications.
  • Protein Binding : The compound can bind to various proteins, potentially altering their function. Studies have indicated that such binding may interfere with enzymatic activities or receptor signaling pathways.

Toxicological Profile

Research indicates that HFBTP exhibits a range of toxic effects in various biological models:

  • Cytotoxicity : In vitro studies have demonstrated that HFBTP can induce cell death in mammalian cell lines at certain concentrations. The mechanism appears to involve oxidative stress and apoptosis pathways.
  • Endocrine Disruption : Preliminary findings suggest that HFBTP may act as an endocrine disruptor, affecting hormone signaling pathways. This raises concerns regarding its potential impact on reproductive health.

Study 1: Cytotoxic Effects in Mammalian Cells

A study conducted on human liver cell lines revealed that exposure to HFBTP resulted in significant cytotoxicity at concentrations above 50 µM. The assay indicated increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic markers such as caspase-3 and PARP cleavage.

Concentration (µM)Cell Viability (%)ROS Levels (Relative Units)
01001
10951.2
50702.5
100305

Study 2: Endocrine Disruption Assessment

In another investigation focusing on endocrine disruption, HFBTP was tested for its ability to bind estrogen receptors in vitro. The results indicated a moderate affinity for the estrogen receptor alpha (ERα), suggesting potential implications for hormonal regulation.

Environmental and Health Implications

Given the persistence of HFBTP in the environment due to its fluorinated structure, there are growing concerns regarding its bioaccumulation and long-term health effects. Studies have linked similar perfluorinated compounds (PFAS) with various health issues including liver damage, immune dysfunction, and developmental problems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane, and what are critical reaction parameters?

  • Methodology : Synthesis typically involves fluorination of precursor compounds or nucleophilic substitution using fluorinated reagents. Key steps include:

  • Use of perfluorinated alcohols or sulfonyl fluorides as intermediates (e.g., reacting hexafluoropropane derivatives with trifluorovinyl ethers under inert atmospheres).
  • Temperature control (e.g., maintaining −30°C to 50°C to avoid side reactions) and catalysts like alkali metal fluorides (e.g., KF or CsF) to enhance reactivity .
  • Purification via fractional distillation under reduced pressure to isolate the product from fluorinated byproducts.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • NMR : ¹⁹F NMR is critical for confirming fluorine environments; δ −70 to −80 ppm for CF₃ groups, δ −120 to −130 ppm for CF₂ groups. ¹H NMR may show residual trifluorovinyl proton signals at δ 5.5–6.5 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) identifies molecular ions (e.g., m/z 318.06 for C₆H₂F₁₂O) and fragmentation patterns (e.g., loss of CF₂ or OCF₂ groups) .
  • FTIR : Peaks at 1,150–1,250 cm⁻¹ (C-F stretching) and 1,650–1,750 cm⁻¹ (C=O or C=C in trifluorovinyl groups) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact. Use NIOSH-approved respirators for vapor control .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow. Monitor airborne concentrations with real-time fluorocarbon sensors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed fluorinated waste contractors. Avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound perform as a monomer in ion-exchange membranes for fuel cells?

  • Application Insights :

  • Copolymerization with tetrafluoroethylene (TFE) yields membranes with high proton conductivity (0.1–0.2 S/cm at 80°C) and thermal stability (>130°C). The trifluorovinyl ether groups enable crosslinking, enhancing mechanical durability .
  • Table 1 : Membrane Performance Metrics
PropertyValueMethod
Conductivity0.15 S/cmElectrochemical impedance
Thermal Degradation>250°CTGA
Water Uptake20–30%Gravimetric analysis

Q. What methodologies assess its environmental persistence and bioaccumulation potential?

  • Ecotoxicity Studies :

  • Persistence : Use OECD 301B (Ready Biodegradability Test) to measure half-life in water (>100 days indicates high persistence).
  • Bioaccumulation : Determine log Kow via shake-flask method; log Kow >4 suggests bioaccumulation risk.
  • Alternative Assessments : Compare with PFAS alternatives (e.g., F-53B) using structure-activity relationship (SAR) models .

Q. What reaction mechanisms govern its polymerization, and how do side reactions impact yield?

  • Mechanistic Analysis :

  • Radical-initiated polymerization (e.g., using AIBN) propagates via trifluorovinyl groups, forming perfluorinated backbones. Competing side reactions include:
  • Chain transfer to solvent (e.g., in fluorinated ethers), reducing molecular weight.
  • Oxygen inhibition, mitigated by degassing with N₂ .
  • Kinetic Studies : Use DSC to monitor exothermic peaks (ΔH ~200–300 J/g) and optimize initiator concentrations.

Q. How can thermodynamic properties (e.g., vapor pressure, solubility) be experimentally determined?

  • Experimental Design :

  • Vapor Pressure : Employ static method with capacitance manometers (range: 0.1–100 kPa) at 20–80°C.
  • Solubility : Measure in perfluorinated solvents (e.g., FC-72) via gravimetric saturation.
  • Table 2 : Key Physical Properties
PropertyValueSource
Boiling Point41°C
Melting Point8–9°C
Density1.61–1.62 g/cm³

Q. What strategies mitigate its thermal degradation during high-temperature applications?

  • Stability Enhancements :

  • Additives: Incorporate 0.1–1 wt% perfluorinated antioxidants (e.g., perfluorotriphenylamine) to scavenge radicals.
  • Structural Modifications: Introduce bulky substituents (e.g., bis(trifluoromethyl) groups) to sterically hinder degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Reactant of Route 2
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.